UB-165 (fumarate) is a compound characterized as a selective agonist for neuronal nicotinic acetylcholine receptors. It is particularly known for its full agonist activity at the α3β2 isoform and partial agonist activity at the α4β2 isoform. The compound has been synthesized as a hybrid of two potent nicotinic agonists: anatoxin-a and epibatidine, which contributes to its unique pharmacological profile. The chemical structure of UB-165 (fumarate) is represented by the formula C17H19ClN2O4, with a molecular weight of 350.8 g/mol .
The compound is classified under nicotinic receptor agonists, specifically targeting neuronal nicotinic acetylcholine receptors. It is primarily sourced from synthetic processes that involve commercially available starting materials, utilizing various organic synthesis techniques to achieve the desired product . The compound's identification can be traced through its CAS number, 200432-86-6, and its PubChem ID, 71297058 .
The synthesis of UB-165 (fumarate) involves several critical steps:
UB-165 (fumarate) has a complex molecular structure characterized by:
The structural complexity arises from its hybrid nature, combining elements from both anatoxin-a and epibatidine, which contributes to its distinct pharmacological properties .
UB-165 (fumarate) participates in various chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature and pH levels, leading to various derivatives that may exhibit different biological activities .
UB-165 (fumarate) functions by binding to neuronal nicotinic acetylcholine receptors, specifically acting as an agonist at the α3β2 isoform while exhibiting partial agonist activity at the α4β2 isoform. The binding process leads to receptor activation, which opens ion channels resulting in an influx of calcium ions. This influx triggers the release of neurotransmitters such as dopamine and noradrenaline, thereby modulating synaptic transmission .
Data from studies indicate that UB-165 has an EC50 value of approximately 88 nM for stimulating dopamine release from striatal synaptosomes, illustrating its potency compared to other nicotinic agonists like epibatidine and anatoxin-a .
The chemical properties include stability under specific conditions and reactivity with common reagents used in organic synthesis. Its ability to undergo oxidation and reduction makes it versatile for further chemical modifications .
UB-165 (fumarate) has several scientific applications:
UB-165 (fumarate salt) emerged as a rationally designed hybrid molecule synthesizing structural features of two potent natural neurotoxins: epibatidine (from Epipedobates anthonyi frogs) and anatoxin-a (from Anabaena cyanobacteria). This innovative hybridization strategy, pioneered by Wright et al. (1997), aimed to create a ligand with refined selectivity for neuronal nicotinic acetylcholine receptors (nAChRs) [4] [9]. The core structure incorporates a chloropyridyl moiety from epibatidine linked to an azabicyclic framework reminiscent of anatoxin-a, optimizing interactions with specific nAChR subtypes while reducing affinity for non-neuronal targets [4] [6]. Initial pharmacological characterization revealed that UB-165 retained high potency at central nAChRs but exhibited intermediate binding affinity compared to its parent compounds—bridging the nanomolar potency of epibatidine and the micromolar range of anatoxin-a [4] [6]. This balanced profile positioned UB-165 as a critical tool for dissecting nAChR heterogeneity, particularly given epibatidine's prohibitive toxicity and anatoxin-a's lower CNS penetration.
Table 1: Key Structural and Pharmacological Features of UB-165 vs. Precursors
Property | Epibatidine | Anatoxin-a | UB-165 |
---|---|---|---|
Natural Source | Dendrobatid frog | Cyanobacteria | Synthetic hybrid |
Core Structure | Azabicycloheptane | Tropane-like | Azabicyclononene |
nAChR Affinity (Ki) | Sub-nM (α4β2) | ~100 nM (α4β2) | ~88 nM (α4β2) |
Primary Research Utility | Broad agonist | Muscle nAChR | Subtype-selective agonist |
The functional diversity of nAChRs stems from their pentameric assembly of subunits (α2–α10, β2–β4), generating subtypes with distinct distributions and physiological roles. UB-165’s differential efficacy across subtypes—acting as a full agonist at α3β2 nAChRs and a weak partial agonist at α4β2* nAChRs—provided unprecedented leverage for probing presynaptic modulation of neurotransmitter release [4] [6] [9]. Key advances enabled by UB-165 include:
Table 2: Functional Selectivity Profile of UB-165 at Key nAChR Subtypes
nAChR Subtype | Binding Affinity (Ki or IC50) | Functional Efficacy | Biological Assay |
---|---|---|---|
α3β2 | 20 nM (IC50) | Full agonist | [³H]DA release (striatum) |
α4β2* | 0.27 nM (Ki) | Partial agonist (20%) | ⁸⁶Rb⁺ efflux (thalamus) |
α7 | 2790 nM (Ki) | Negligible | α-bungarotoxin binding |
α1β1δε (muscle) | 990 nM (Ki) | None | Rat muscle extract binding |
Design Principle Insight: UB-165's fumarate salt formulation enhances solubility for in vitro assays without altering receptor specificity [2]. Its ≥99% purity (HPLC-confirmed) ensures reliable interpretation of subtype-selectivity studies [2].
UB-165 thus exemplifies rational ligand design to resolve nAChR complexity. Its hybrid architecture and subtype-biased signaling continue informing next-generation therapeutics for Parkinson’s disease, nicotine addiction, and cognitive disorders—underscoring the enduring impact of precise neuropharmacological tools [4] [6] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7